ES 936

Description

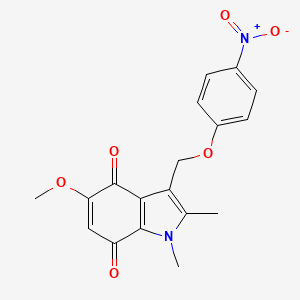

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLWSLZYYZHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172879 | |

| Record name | ES-936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192820-78-3 | |

| Record name | ES-936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ES-936 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ES-936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192820-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ES-936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ES936 NQO1 Inhibitor: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ES936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This document consolidates key findings from preclinical studies, detailing its biochemical interactions, cellular effects, and in vivo efficacy. It is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug development.

Data Presentation

In Vitro Potency of ES936

ES936 demonstrates potent growth-inhibitory effects in cancer cell lines with high NQO1 expression. The half-maximal inhibitory concentrations (IC50) for pancreatic cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [1][2] |

| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [1] |

In Vivo Efficacy of ES936 in a Xenograft Model

ES936 has shown significant anti-tumor activity in a preclinical mouse model of pancreatic cancer.

| Animal Model | Tumor Type (Cell Line) | Treatment Regimen | Outcome | Reference(s) |

| Female athymic nude mice | MIA PaCa-2 Xenograft | 5 mg/kg, i.p., daily for 10 days | Significantly inhibited tumor growth rate, achieving a maximal tumor growth inhibition (T/C) of 47%.[1][2] | [1][2][3] |

Core Mechanism of Action

ES936 is a mechanism-based, or "suicide," inhibitor of NQO1. Its inhibitory action is dependent on the enzymatic activity of NQO1 itself. The process unfolds as follows:

-

Enzymatic Reduction: ES936, an indolequinone, is recognized as a substrate by NQO1. In the presence of a pyridine nucleotide cofactor (NADH or NADPH), NQO1 catalyzes the two-electron reduction of ES936.[4]

-

Generation of a Reactive Intermediate: This reduction leads to the formation of a hydroquinone intermediate. Subsequently, the 4-nitrophenoxy leaving group is eliminated, generating a highly electrophilic and reactive iminium species within the active site of the enzyme.[4]

-

Covalent Adduction and Irreversible Inhibition: The reactive iminium intermediate then forms a covalent bond with nucleophilic residues in the NQO1 active site.[4] Mass spectrometry and X-ray crystallography studies have identified Tyr-127 or Tyr-129 as the sites of adduction.[4] This covalent modification results in the irreversible inactivation of the NQO1 enzyme.[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of ES936. These should be adapted and optimized for specific experimental conditions.

NQO1 Activity Assay

This assay measures the enzymatic activity of NQO1 in cell lysates, which can be used to determine the inhibitory effect of ES936.

-

Cell Lysate Preparation:

-

Culture cells to 80-90% confluency.

-

Treat cells with various concentrations of ES936 for desired time points (e.g., 30 minutes to 2 hours).[5]

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, and NADH.

-

Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.

-

Initiate the reaction by adding the NQO1 substrate, 2,6-dichlorophenolindophenol (DCPIP).

-

Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer.[6]

-

-

Data Analysis:

-

Calculate the NQO1 activity, typically expressed as nmol of DCPIP reduced per minute per mg of protein.

-

Compare the activity in ES936-treated samples to untreated controls to determine the percent inhibition.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of ES936 on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of ES936 in complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of ES936. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the log of the ES936 concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of ES936.

-

Cell Preparation:

-

Culture MIA PaCa-2 cells to 70-80% confluency.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^7 cells/mL.

-

Keep the cell suspension on ice.

-

-

Animal Handling and Tumor Implantation:

-

Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old.

-

Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 million cells) into the flank of each mouse.[9]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[9]

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (width² x length) / 2.

-

-

Treatment Administration:

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform any further desired analyses (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates and final tumor weights between the treated and control groups to assess efficacy.

-

Broader Implications and Potential Off-Target Effects

While ES936 is a potent NQO1 inhibitor, some studies suggest its cellular effects may not be solely dependent on NQO1 inhibition. Research in HeLa cells has indicated that ES936 can stimulate DNA synthesis independently of NQO1 through a mechanism involving the p38 MAPK pathway and alterations in the cellular redox state.[10] This highlights the importance of considering potential off-target effects and context-dependent cellular responses when interpreting data from studies using ES936.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically investigating ES936 in humans. Its use has been confined to preclinical research settings.

Conclusion

ES936 is a well-characterized, potent, and specific mechanism-based inhibitor of NQO1. Its ability to irreversibly inactivate NQO1 through covalent adduction makes it a valuable tool for studying the roles of this enzyme in cancer biology and other pathological conditions. The data presented in this guide underscore its anti-proliferative and anti-tumor effects, particularly in cancers with high NQO1 expression like pancreatic cancer. Further research is warranted to fully elucidate its complete pharmacological profile and to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 by biochemical, X-ray crystallographic, and mass spectrometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. researchgate.net [researchgate.net]

- 9. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of NQO1 Enzyme and ES936

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the interaction between NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical enzyme in cellular defense, and ES936, a potent and specific mechanism-based inhibitor. This document details the biochemical and cellular consequences of this interaction, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways.

Core Interaction: Mechanism-Based Inhibition of NQO1 by ES936

ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a well-characterized irreversible inhibitor of NQO1.[1] Unlike competitive inhibitors such as dicoumarol, ES936's mechanism involves enzymatic activation by NQO1 itself.[1] This process leads to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in its inactivation.[2] This mechanism-based inhibition is highly specific for NQO1 and does not significantly affect other cellular reductases.[1]

The inactivation of NQO1 by ES936 is a time- and concentration-dependent process that requires the presence of a pyridine nucleotide cofactor (NADH or NADPH).[2] Studies have shown that a concentration of 100 nM ES936 can inhibit over 95% of NQO1 activity in various cell lines within 30 minutes.[1][3] The duration of this inhibition is cell-line specific and depends on the synthesis of new NQO1 protein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of ES936 with NQO1 and its effects on cancer cells.

| Parameter | Value | Cell Lines/System | Reference |

| NQO1 Inhibition | |||

| Effective Concentration | 100 nM (>95% inhibition) | HCT116, HT-29, MDA-MB-468, MIA PaCa-2, BxPC-3 | [1][3] |

| Time to >95% Inhibition | 30 minutes | Various cellular systems | [1] |

| In Vitro Cytotoxicity (IC50) | |||

| MIA PaCa-2 (Pancreatic) | 108 nM | Human Pancreatic Cancer | [3] |

| BxPC-3 (Pancreatic) | 365 nM | Human Pancreatic Cancer | [3] |

Signaling Pathways Modulated by NQO1-ES936 Interaction

The inhibition of NQO1 by ES936 triggers a cascade of downstream cellular events, primarily impacting the NF-κB, p53, and p38 MAPK signaling pathways.

NQO1 and the NF-κB Signaling Pathway

NQO1 plays a significant role in the regulation of the NF-κB pathway. Genetic deletion of NQO1 has been shown to abrogate the activation of NF-κB and its upstream kinase, IκBα kinase (IKK), in response to stimuli like TNF-α.[4] This suggests that NQO1 activity is required for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] Consequently, inhibition of NQO1 by ES936 is expected to suppress NF-κB activation. Indeed, ES936 pretreatment has been shown to reduce the nuclear levels of phospho-p65, a key subunit of NF-κB.[3] Furthermore, NQO1 can interact with IκB-ζ, a nuclear IκB protein, to promote its degradation, thereby suppressing the expression of certain NF-κB target genes like IL-6.[5]

The NQO1-p53 Axis

NQO1 plays a crucial role in stabilizing the tumor suppressor protein p53.[6] It achieves this by protecting p53 from ubiquitin-independent degradation by the 20S proteasome.[7][8][9] This interaction does not prevent Mdm2-mediated ubiquitination but offers a distinct pathway for p53 regulation.[6][10] Inhibition of NQO1 activity, for instance by dicoumarol, leads to enhanced proteasomal degradation of p53.[10] Therefore, treatment with ES936 would be expected to decrease p53 levels, potentially impacting cell cycle arrest and apoptosis.

ES936 and p38 MAPK Activation

Interestingly, ES936 has been shown to stimulate DNA synthesis in certain cancer cells, such as HeLa, independently of its NQO1 inhibitory activity.[11] This effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The stimulation of DNA synthesis by ES936 can be abolished by pharmacological inhibitors of p38, indicating the essential role of this kinase in the observed effect.[11] This NQO1-independent action of ES936 highlights the complexity of its cellular effects and suggests the existence of other molecular targets. The activation of p38 MAPK is often associated with cellular stress responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the NQO1-ES936 interaction.

NQO1 Activity Assay (DCPIP Reduction Assay)

This spectrophotometric assay measures the enzymatic activity of NQO1 by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Cell lysate containing NQO1

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4)

-

Bovine Serum Albumin (BSA) solution (e.g., 0.7 mg/mL)

-

NADPH or NADH solution (e.g., 200 µM)

-

DCPIP solution (e.g., 40 µM)

-

Dicoumarol (NQO1 inhibitor for control) solution (e.g., 20 µM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, BSA, and NADPH/NADH in each well of a 96-well plate.

-

For control wells, add dicoumarol to inhibit NQO1 activity.

-

Add the cell lysate to each well.

-

Initiate the reaction by adding DCPIP to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

-

Calculate NQO1 activity as the dicoumarol-sensitive rate of DCPIP reduction, using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

ES936 or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ES936 for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Incubate the plate with the solubilization solution for a sufficient time to ensure complete dissolution (e.g., 15 minutes to overnight, depending on the solution).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment with a cytotoxic agent, assessing long-term reproductive viability.

Materials:

-

Single-cell suspension of the desired cell line

-

Complete cell culture medium

-

ES936 or other test compounds

-

6-well plates or culture dishes

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cells.

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.

-

Allow cells to attach for a few hours or overnight.

-

Treat the cells with various concentrations of ES936 for a specified period.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

When colonies are visible (at least 50 cells), aspirate the medium, wash with PBS, and fix the colonies with the fixation solution for about 15 minutes.

-

Stain the colonies with crystal violet solution for about 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blotting for Phospho-p65 (NF-κB)

This technique is used to detect the phosphorylated (active) form of the p65 subunit of NF-κB.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for phospho-p65 (Ser536)

-

Primary antibody for total p65 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total p65 and the loading control to normalize the data.

Conclusion

The interaction between ES936 and NQO1 provides a valuable tool for studying the multifaceted roles of this critical enzyme in cellular physiology and pathology. As a potent and specific mechanism-based inhibitor, ES936 allows for the targeted disruption of NQO1 function, revealing its involvement in key signaling pathways such as NF-κB and p53. The NQO1-independent effects of ES936 on the p38 MAPK pathway further underscore the importance of comprehensive characterization of small molecule inhibitors. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting NQO1 and to understand the broader cellular implications of such interventions.

References

- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genetic deletion of NAD(P)H:quinone oxidoreductase 1 abrogates activation of nuclear factor-kappaB, IkappaBalpha kinase, c-Jun N-terminal kinase, Akt, p38, and p44/42 mitogen-activated protein kinases and potentiates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NQO1 inhibits the TLR-dependent production of selective cytokines by promoting IκB-ζ degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NQO1 stabilizes p53 through a distinct pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. NQO1 stabilizes p53 through a distinct pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of ES-936: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES-936 is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a crucial role in the detoxification of quinones and cellular protection against oxidative stress.[1][2][3] NQO1 is overexpressed in various solid tumors, including pancreatic, lung, and breast cancers, making it an attractive target for cancer therapy.[1] This technical guide provides a comprehensive overview of the preliminary efficacy of ES-936, focusing on its in vitro and in vivo activities, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

In Vitro Efficacy of ES-936

The in vitro efficacy of ES-936 has been evaluated in several cancer cell lines, demonstrating potent inhibition of NQO1 activity and cell growth.

| Cell Line | Cancer Type | NQO1 Inhibition (100 nM ES-936) | IC50 (Growth Inhibition) | Reference |

| MIA PaCa-2 | Pancreatic Carcinoma | >95% within 30-120 min | 108 nM | [4] |

| BxPC-3 | Pancreatic Adenocarcinoma | >95% within 30-120 min | 365 nM | [4] |

| HCT116 | Colorectal Carcinoma | >95% within 30-120 min | Not Reported | [4] |

| HT-29 | Colorectal Adenocarcinoma | >95% within 30-120 min | Not Reported | [4] |

| MDA-MB-468 NQ16 | Breast Cancer | >95% within 30-120 min | Not Reported | [4] |

In Vivo Efficacy of ES-936

The anti-tumor activity of ES-936 has been demonstrated in a preclinical xenograft model of human pancreatic cancer.

| Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |

| Female Athymic Nude Mice | MIA PaCa-2 Subcutaneous Xenograft | 5 mg/kg ES-936, i.p., daily for 10 days | Significantly inhibited tumor growth rate with a maximal T/C value of 47%.[4] | [4] |

Experimental Protocols

NQO1 Activity Assay

This protocol is adapted from studies measuring NQO1 activity in cell lysates using the reduction of 2,6-dichlorophenolindophenol (DCPIP).[5][6][7]

Materials:

-

Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 250 mM sucrose, 50 µM FAD)

-

Bradford reagent or BCA protein assay kit

-

Reaction buffer (25 mM Tris-HCl pH 7.4, 0.2 mg/mL BSA, 0.01% Tween 20)

-

NADPH solution (180 µM in reaction buffer)

-

DCPIP solution (20 mM stock in DMSO)

-

Dicoumarol solution (20 µM in reaction buffer, for inhibitor control)

-

96-well microplate

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cell lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate (e.g., 5 µL) to the reaction buffer.

-

For inhibitor control wells, add dicoumarol solution.

-

Add NADPH solution to each well.

-

Initiate the reaction by adding DCPIP solution.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600 nm for 1 minute at room temperature.

-

The NQO1 activity is the dicoumarol-inhibitable portion of the DCPIP reduction.

-

Calculate the specific activity using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[8][9][10][11]

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

-

Complete cell culture medium

-

ES-936 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading at 490 nm or 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of ES-936 and incubate for the desired time (e.g., 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Gently shake the plate for 10 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cellular transformation.[12][13][14][15][16]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

ES-936 stock solution

-

Agar (e.g., Noble agar)

-

6-well plates

-

Crystal violet solution (0.005%)

Procedure:

-

Bottom Agar Layer:

-

Prepare a 0.5-0.6% agar solution in complete medium and pour 1.5 mL into each well of a 6-well plate.

-

Allow the agar to solidify at room temperature.

-

-

Top Agar Layer:

-

Prepare a cell suspension in complete medium containing various concentrations of ES-936.

-

Mix the cell suspension with an equal volume of 0.7% agar solution (cooled to 40°C) to a final agar concentration of 0.35%.

-

Plate 1.5 mL of this cell-agar mixture on top of the solidified bottom agar layer.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the colonies with complete medium twice a week.

-

-

Staining and Counting:

-

Stain the colonies with crystal violet solution for at least 1 hour.

-

Count the number of colonies using a dissecting microscope.

-

MIA PaCa-2 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of ES-936 in a living organism.[17][18][19][20]

Materials:

-

MIA PaCa-2 cells

-

Athymic nude mice (female, 10-12 weeks old)

-

Matrigel

-

ES-936 solution for injection

-

Vehicle control (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 1 x 10⁶ cells in 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements twice weekly.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer ES-936 (e.g., 5 mg/kg, i.p.) or vehicle control daily for the specified duration (e.g., 10 days).

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

The tumor growth inhibition is often expressed as the T/C ratio (median tumor volume of treated group / median tumor volume of control group x 100%).

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of ES-936 is the irreversible inhibition of NQO1. This inhibition disrupts the cellular redox balance and can lead to cancer cell death through several proposed pathways.

NQO1 Inhibition and Oxidative Stress

NQO1 is a key enzyme in protecting cells from oxidative damage by catalyzing the two-electron reduction of quinones, thus preventing the formation of reactive semiquinone radicals and reactive oxygen species (ROS).[1] Inhibition of NQO1 by ES-936 can lead to an accumulation of ROS, inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]

Caption: Mechanism of ES-936 induced oxidative stress.

NQO1 and Downstream Signaling Pathways

Recent studies suggest that NQO1 can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. NQO1 ablation has been shown to inhibit these pathways, leading to suppressed expression of genes involved in glycolysis and glutaminolysis, thereby blocking metabolic adaptation in cancer cells.[21] Furthermore, there is evidence of crosstalk between NQO1 and the p38 MAPK pathway, which can influence p53-mediated cellular responses to stress.[22][23][24][25][26]

Caption: Overview of signaling pathways affected by NQO1 inhibition.

Conclusion

The preliminary data on ES-936 demonstrate its potential as a targeted therapeutic agent for cancers that overexpress NQO1, particularly pancreatic cancer. Its potent and specific mechanism of action, leading to the inhibition of NQO1 and subsequent induction of cancer cell death, warrants further investigation. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of drug development to further explore the efficacy and mechanisms of ES-936 and other NQO1 inhibitors. Future studies should focus on elucidating the intricate details of the downstream signaling pathways affected by ES-936 to identify potential biomarkers for patient stratification and to explore combination therapies that may enhance its anti-tumor activity.

References

- 1. What are NQO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ES936 | NQO1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DCPIP (2,6-dichlorophenolindophenol) as a genotype-directed redox chemotherapeutic targeting NQO1*2 breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay [bio-protocol.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. scielo.br [scielo.br]

- 12. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 15. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

- 18. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]

- 21. Nqo1 ablation inhibits activation of the PI3K/Akt and MAPK/ERK pathways and blocks metabolic adaptation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The p53 pathway is synergized by p38 MAPK signaling to mediate 11,11'-dideoxyverticillin-induced G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of p38 MAPK pathway in p53 compromised state and telomere mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The cGAS-STING, p38 MAPK, and p53 pathways link genome instability to accelerated cellular senescence in ATM-deficient murine lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ES 936 (CAS Number: 192820-78-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ES 936, with the CAS number 192820-78-3, is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This indolequinone has demonstrated significant anti-cancer properties, particularly in preclinical models of pancreatic cancer. Its primary mechanism of action involves the irreversible inactivation of NQO1, an enzyme often overexpressed in various solid tumors and implicated in cellular protection against oxidative stress. Beyond its role as an NQO1 inhibitor, this compound has also been observed to modulate other cellular signaling pathways, including the p38 MAP kinase pathway, independent of its effect on NQO1. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing its known signaling pathways.

Core Compound Information

| Property | Value |

| Chemical Name | 5-methoxy-1,2-dimethyl-3-((4-nitrophenoxy)methyl)-1H-indole-4,7-dione |

| CAS Number | 192820-78-3 |

| Molecular Formula | C₁₈H₁₆N₂O₆ |

| Molecular Weight | 356.33 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Quantitative Data

Table 2.1: In Vitro Efficacy - Growth Inhibition

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| MIA PaCa-2 | Human Pancreatic Carcinoma | 108 | [1][2][3] |

| BxPC-3 | Human Pancreatic Adenocarcinoma | 365 | [1][2][3] |

Table 2.2: In Vitro Efficacy - NQO1 Inhibition

| Cell Lines | NQO1 Activity Inhibition | Concentration (nM) | Time | Reference |

| HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3 | > 95% | 100 - 250 | 30 - 120 min | [2][4] |

Table 2.3: In Vivo Efficacy - Tumor Growth Inhibition

| Tumor Model | Dosing Regimen | Outcome | Reference |

| MIA PaCa-2 Xenograft (athymic nude mice) | 5 mg/kg/day, i.p. for 10 days | Significantly reduced rate of tumor growth | [2][3] |

Signaling Pathways and Mechanisms of Action

This compound primarily functions as a mechanism-based inhibitor of NQO1. NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones, a process that is generally considered detoxifying as it bypasses the formation of reactive semiquinone intermediates. In many cancers, NQO1 is overexpressed, and its inhibition can lead to increased oxidative stress and cell death.

However, research has also uncovered NQO1-independent activities of this compound, highlighting its potential to influence multiple signaling cascades within cancer cells.

NQO1 Inhibition and Downstream Effects

The primary mechanism of this compound is the irreversible inhibition of NQO1. This action is believed to contribute to its anti-cancer effects by preventing the detoxification of quinones and potentially increasing intracellular oxidative stress.

Modulation of TNF-α-Induced Signaling

This compound has been shown to inhibit the expression of adhesion molecules, such as E-selectin, induced by the pro-inflammatory cytokine TNF-α in human bone marrow endothelial cells.[1] This suggests an anti-inflammatory component to its activity, which could be relevant in the tumor microenvironment.

NQO1-Independent Activation of p38 MAPK Pathway

Interestingly, this compound can stimulate DNA synthesis in HeLa cells through a mechanism that is independent of NQO1 inhibition.[1] This effect is mediated by the activation of the p38 MAP kinase pathway and is influenced by the cellular redox state.[1] This dual activity suggests that the cellular context can determine the ultimate biological outcome of this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Cell Growth Inhibition Assay

-

Objective: To determine the IC₅₀ values of this compound in cancer cell lines.

-

Methodology:

-

Cell Culture: Human pancreatic cancer cell lines (MIA PaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 72 hours). Control wells receive media with the corresponding concentration of DMSO.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining assay.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell survival against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

NQO1 Activity Assay

-

Objective: To measure the inhibitory effect of this compound on NQO1 enzymatic activity in cellular systems.

-

Methodology:

-

Cell Lysate Preparation: Cells are treated with this compound (e.g., 100 nM) for various time points. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected.

-

Protein Quantification: The protein concentration of the cytosolic fraction is determined using a standard method like the Bradford or BCA assay.

-

Enzymatic Reaction: The NQO1 activity is measured spectrophotometrically. The reaction mixture typically contains the cell lysate, a buffer (e.g., Tris-HCl), a substrate (e.g., menadione or another suitable quinone), and a reducing agent (NADPH). The reduction of a redox dye (e.g., cytochrome c or MTT) is monitored over time by measuring the change in absorbance at a specific wavelength.

-

Inhibitor Control: To confirm that the measured activity is specific to NQO1, a parallel reaction is run in the presence of a known NQO1 inhibitor like dicoumarol.

-

Data Analysis: The NQO1 activity is expressed as the rate of change in absorbance per minute per milligram of protein. The percentage of inhibition by this compound is calculated by comparing the activity in treated cells to that in untreated control cells.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Methodology:

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: MIA PaCa-2 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., DMSO and saline). The control group receives injections of the vehicle alone.

-

Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.

-

Data Analysis: The mean tumor volumes of the treatment and control groups are plotted over time. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference in tumor growth between the groups.

-

Conclusion

This compound is a valuable research tool for studying the role of NQO1 in cancer biology and for exploring novel therapeutic strategies targeting this enzyme. Its dual mechanism of action, involving both NQO1 inhibition and modulation of other signaling pathways, makes it a compound of significant interest. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its NQO1-independent effects and its potential for combination therapies is warranted.

References

- 1. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

ES-936: A Technical Guide for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of ES-936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), in the context of pancreatic cancer research. Pancreatic cancer is characterized by its aggressive nature and limited therapeutic options, making the exploration of novel targeted therapies like ES-936 a critical area of investigation. NQO1 is an enzyme frequently overexpressed in solid tumors, including pancreatic cancer, and is implicated in cellular protection against oxidative stress and certain toxins. Its inhibition presents a promising strategy for anticancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ES-936 in pancreatic cancer models.

Table 1: In Vitro Efficacy of ES-936 in Pancreatic Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [1][2] |

| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [1][2] |

Table 2: In Vivo Efficacy of ES-936 in a Pancreatic Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Athymic nude mice | MIA PaCa-2 | ES-936 | 5 mg/kg/day (i.p.) for 10 days | Significant reduction in tumor growth rate | [1] |

Mechanism of Action and Signaling Pathways

ES-936 exerts its anticancer effects through the specific inhibition of NQO1. Unlike other NQO1 inhibitors such as dicumarol, the mechanism of ES-936-induced cell death in pancreatic cancer is independent of superoxide production.[1][3] While the precise downstream signaling cascade is an area of ongoing research, inhibition of NQO1 by ES-936 is hypothesized to disrupt the cellular redox balance and protective mechanisms, leading to cell cycle arrest and apoptosis.

Proposed signaling pathway of ES-936 in pancreatic cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of ES-936 are provided below.

Cell Growth Inhibition (MTT) Assay

This assay determines the concentration of ES-936 that inhibits the growth of pancreatic cancer cells by 50% (IC50).

-

Cell Plating: Seed pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of ES-936 in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of ES-936. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies following treatment with ES-936.

-

Cell Plating: Seed a low density of pancreatic cancer cells (e.g., 500 cells) into 6-well plates.

-

Drug Treatment: Treat the cells with various concentrations of ES-936 for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

-

Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 15 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Express the results as a percentage of the number of colonies in the vehicle-treated control wells.

In Vivo Xenograft Study

This protocol outlines the evaluation of ES-936's antitumor activity in a mouse model of pancreatic cancer.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells suspended in Matrigel into the flank of female athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer ES-936 (5 mg/kg) or vehicle (DMSO) intraperitoneally daily for 10 consecutive days.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the ES-936-treated and control groups.

General experimental workflow for the preclinical evaluation of ES-936.

Conclusion

ES-936 demonstrates significant potential as a therapeutic agent for pancreatic cancer by specifically targeting the overexpressed enzyme NQO1. The preclinical data indicate potent in vitro and in vivo activity, warranting further investigation into its precise molecular mechanisms and its potential for clinical development. The detailed protocols provided in this guide are intended to facilitate further research into this promising anticancer compound.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ES 936: A Potent Modulator of NQO1 Activity for Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ES 936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), has emerged as a significant tool in cancer research. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cellular processes, and its potential as a therapeutic agent. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for scientists and drug development professionals.

Introduction to NQO1 and the Role of this compound

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular detoxification and protection against oxidative stress. It catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates and subsequent generation of reactive oxygen species (ROS). Many cancer cells exhibit elevated levels of NQO1, which contributes to their survival and resistance to chemotherapy. This has made NQO1 an attractive target for cancer therapy.

This compound (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]-indole-4,7-dione) is a potent and specific mechanism-based inhibitor of NQO1.[1][2] Unlike competitive inhibitors such as dicoumarol, which have known off-target effects, this compound offers a more specific tool to probe the function of NQO1 in cellular systems.[1] Its mechanism-based inhibition leads to irreversible inactivation of the enzyme, providing a sustained effect.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of NQO1 Activity by this compound

| Cell Line | This compound Concentration | Incubation Time | % NQO1 Activity Inhibition | Reference |

| HCT116 | 100 nM | 30 min | >95% | [1] |

| HT-29 | 100 nM | 30 min | >95% | [3] |

| MDA-MB-468 NQ16 | 100 nM | 30 min | >95% | [3] |

| MIA PaCa-2 | 100 nM | 30 min | >98% | [2] |

| BxPC-3 | 100 nM | 30 min | >98% | [2] |

Table 2: In Vitro Growth Inhibition by this compound in Pancreatic Cancer Cells

| Cell Line | IC50 (nM) | Assay | Reference |

| MIA PaCa-2 | 108 | MTT Assay | [2] |

| BxPC-3 | 365 | MTT Assay | [2] |

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Female Athymic Nude Mice | MIA PaCa-2 Xenograft | 5 mg/kg this compound, i.p., daily for 10 days | Significant inhibition of tumor growth rate | [3][4] |

Mechanism of Action and Signaling Pathways

This compound acts as a mechanism-based inhibitor of NQO1. The enzyme reduces the quinone moiety of this compound, which then eliminates a leaving group to form a reactive electrophilic species that covalently binds to and inactivates the enzyme.

While this compound is a potent NQO1 inhibitor, some studies suggest that its cytotoxic effects may not be solely dependent on NQO1 inhibition. Research has indicated that this compound can induce growth inhibition in pancreatic cancer cells through mechanisms that are independent of superoxide generation, a previously proposed consequence of NQO1 inhibition.[2] Furthermore, in HeLa cells, this compound has been shown to stimulate DNA synthesis via a p38 MAPK-dependent pathway, suggesting potential off-target effects or alternative mechanisms of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

NQO1 Activity Assay

This protocol is adapted from studies measuring NQO1 activity in cell lysates.

-

Reagents:

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors.

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/ml bovine serum albumin.

-

Cofactor: 0.2 mM NADH.

-

Substrate: 40 µM menadione.

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).

-

Inhibitor: 20 µM dicoumarol (to confirm NQO1-specific activity).

-

-

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

-

In a 96-well plate, add cell lysate (typically 5-20 µg of protein) to the assay buffer.

-

To determine NQO1-specific activity, a parallel set of reactions is prepared with the addition of dicoumarol.

-

Initiate the reaction by adding NADH and menadione.

-

Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time using a microplate reader.

-

NQO1 activity is calculated as the dicoumarol-sensitive rate of DCPIP reduction and is typically expressed as nmol DCPIP reduced/min/mg protein.

-

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[2]

-

Reagents:

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

-

Western Blot Analysis for p38 MAPK Activation

This protocol can be used to investigate the effect of this compound on the phosphorylation of p38 MAPK.

-

Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Protein sample buffer (e.g., Laemmli buffer).

-

Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature protein samples by boiling in sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for total p38 MAPK to ensure equal protein loading.

-

In Vivo Pancreatic Cancer Xenograft Study

This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a mouse model.[3][4]

-

Animal Model:

-

Female athymic nude mice (4-6 weeks old).

-

-

Procedure:

-

Subcutaneously inject MIA PaCa-2 human pancreatic cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle (e.g., DMSO) daily for a specified period (e.g., 10 days).

-

Monitor tumor volume using caliper measurements (Volume = (length x width²)/2) and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

The anti-tumor effect is evaluated by comparing the tumor growth rates between the treated and control groups.

-

Experimental and Logical Workflows

The evaluation of this compound as an NQO1 modulator typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Conclusion

This compound is a valuable research tool for studying the role of NQO1 in cancer biology and a promising candidate for therapeutic development. Its potent and specific mechanism-based inhibition of NQO1 makes it a superior choice over less specific inhibitors. While its primary mechanism of action is well-characterized, further investigation into potential NQO1-independent effects is warranted. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other NQO1 modulators.

References

- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

ES 936: A Potent Inhibitor of NQO1 for In Vitro Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ES 936 is a potent, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a crucial role in cellular defense against oxidative stress and detoxification of quinones. Due to its specificity, this compound serves as an invaluable tool for investigating the physiological and pathological roles of NQO1 in various cellular processes, including cancer biology and inflammatory responses. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to probe NQO1 function.

Mechanism of Action

This compound acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the catalytic action of NQO1 itself. This reactive intermediate then covalently modifies the enzyme, leading to its irreversible inactivation. This high specificity for NQO1, with minimal off-target effects on other cellular reductases, makes this compound a superior alternative to less specific inhibitors like dicoumarol.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| NQO1 Inhibition | HCT116, HT-29, MDA-MB-468 | >95% inhibition at 100 nM (30 min) | [1] |

| IC50 (Growth Inhibition) | MIA PaCa-2 (pancreatic) | 108 nM | [2] |

| IC50 (Growth Inhibition) | BxPC-3 (pancreatic) | 365 nM | [2] |

Experimental Protocols

NQO1 Activity Assay in Cell Lysates

This protocol describes the measurement of NQO1 enzymatic activity in cell lysates following treatment with this compound. The assay is based on the NQO1-mediated reduction of a substrate, which can be monitored spectrophotometrically.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

-

Protein assay reagent (e.g., BCA or Bradford)

-

NQO1 assay buffer (25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA, 5 µM FAD)

-

NADH solution (200 µM in NQO1 assay buffer)

-

Menadione solution (40 µM in NQO1 assay buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle control for a specified time (e.g., 30 minutes to 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication or freeze-thaw cycles).

-

Protein Quantification: Centrifuge the cell lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a standard protein assay.

-

Assay Reaction: In a 96-well plate, prepare the reaction mixture containing NQO1 assay buffer, menadione, and cell lysate (use a consistent amount of protein for all samples, e.g., 20-50 µg).

-

Initiate Reaction: Start the reaction by adding NADH to each well.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C). The rate of NADH consumption is proportional to the NQO1 activity.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). NQO1 activity can be expressed as nmol of NADH oxidized per minute per mg of protein. Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) in complete medium for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated using a suitable software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the in vitro assays described.

Caption: this compound inhibits NQO1, affecting downstream NF-κB and AP-1 signaling pathways.

Caption: Workflow for determining NQO1 activity in cell lysates.

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for ES 936 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ES 936 is a potent, specific, and mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] NQO1 is an enzyme overexpressed in many human solid tumors, including pancreatic, lung, breast, and colon cancers. It plays a role in cellular defense against oxidative stress and in the bioactivation of certain chemotherapeutic agents. By inhibiting NQO1, this compound serves as a valuable tool for investigating the function of this enzyme in cancer biology and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of NQO1, meaning it is converted by the enzyme into a reactive species that then irreversibly inactivates it.[1] This specificity makes it a superior tool compared to less specific inhibitors like dicoumarol.[1] Studies have shown that this compound can inhibit over 95% of NQO1 activity within 30 minutes of treatment in various cell lines.[1][3]

Beyond its effects on NQO1, this compound has also been reported to stimulate DNA synthesis in certain cell lines, such as HeLa cells, through a mechanism involving the p38 MAPK pathway, independent of NQO1 inhibition.[4] This dual activity should be considered when designing and interpreting experiments.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound in various cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [2][3][5] |

| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [2][3][5] |

Table 2: Effective Concentrations and Observed Effects of this compound

| Cell Line(s) | Concentration (nM) | Incubation Time | Observed Effect | Reference |

| HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3 | 100-250 | 30-120 min | >95% inhibition of NQO1 activity | [2][3] |

| MDA468 NQ16 | 100 | 30 min pretreatment | ~6-fold increase in the IC50 of streptonigrin | [2][3] |

| HCT116 | 100 | 30 min pretreatment | ~2-fold increase in the IC50 of streptonigrin | [2][3] |

| Transformed human bone marrow endothelial cells (TrHBMECs) | 100 | 2 h pretreatment | Significant inhibition of TNF-induced E-selectin, VCAM-1, and ICAM-1 protein levels | [2][3] |

| HeLa | Not specified | Not specified | Stimulation of DNA synthesis | [4] |

Experimental Protocols

General Guidelines for Preparing this compound Stock Solutions

-

Solubility : this compound is soluble in DMSO.[6]

-

Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.

-

Storage : Store the stock solution at -20°C or -80°C for long-term stability.[3] Aliquot to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation : Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cytotoxicity Assay using MTT

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and vehicle (DMSO) as negative controls.

-

Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Western Blotting for NQO1 and Phospho-p38 MAPK

This protocol describes how to analyze the protein levels of NQO1 and the phosphorylation status of p38 MAPK in response to this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NQO1, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-